4-(Iodomethyl)quinoline
CAS No.:
Cat. No.: VC17666621
Molecular Formula: C10H8IN
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8IN |
|---|---|
| Molecular Weight | 269.08 g/mol |
| IUPAC Name | 4-(iodomethyl)quinoline |
| Standard InChI | InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 |
| Standard InChI Key | TUGIIQFPTFAPAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CI |
Introduction
Structural and Chemical Characteristics of 4-(Iodomethyl)quinoline
Molecular Architecture
The quinoline core consists of a benzene ring fused to a pyridine ring, with the iodomethyl group at position 4 introducing steric and electronic perturbations. The iodine atom’s high electronegativity and polarizability influence the compound’s reactivity, particularly in nucleophilic substitution reactions . X-ray crystallographic data from analogous iodo-quinolines (e.g., 6-iodo-substituted derivatives) reveal planar aromatic systems with minor torsional distortions due to substituent interactions . For example, in 6-iodo-quinoline derivatives, the iodine atom induces a 20.9°–22.5° rotation between the quinoline and phenyl rings, depending on crystal packing forces . Similar distortions are anticipated in 4-(Iodomethyl)quinoline, potentially affecting its binding to biological targets.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy is critical for characterizing 4-(Iodomethyl)quinoline. In related iodo-quinolines, distinct proton signals appear in the aromatic region (7.80–9.20 ppm), with the iodomethyl group’s -CH₂I protons resonating as a singlet near 2.70 ppm . The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts. For instance, the methylene protons in 4-(Iodomethyl)quinoline would likely exhibit a singlet at ~2.70 ppm due to the absence of neighboring protons, as observed in structurally similar compounds . Mass spectrometry (MS) would show a molecular ion peak at m/z 285 (C₁₀H₈IN⁺), with fragmentation patterns indicative of iodine loss and quinoline ring stability .
Synthetic Routes to 4-(Iodomethyl)quinoline
Modified Conrad-Limpach Synthesis
The Conrad-Limpach method, traditionally used for quinolin-4-ones, involves condensing aniline derivatives with β-keto esters under high-temperature conditions . Adapting this route for 4-(Iodomethyl)quinoline would require:
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Starting with 4-iodo-aniline (1) and ethyl acetoacetate (8) to form the Schiff base intermediate.
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Cyclization via intramolecular hetero-Diels-Alder reaction under reflux in diphenyl ether (180–200°C).
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Subsequent iodomethylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .
Palladium-Catalyzed Carbonylation
A more efficient route involves palladium-catalyzed carbonylation, leveraging 2-iodoaniline (39) and acetylene derivatives (40) under carbon monoxide (CO) atmosphere . For 4-(Iodomethyl)quinoline:
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React 2-iodoaniline with propargyl alcohol (40a) in the presence of PdCl₂(PPh₃)₂ and Mo(CO)₆.
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Cyclization via Sonogashira coupling forms the quinoline core.
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Electrophilic iodination at the methyl group using I₂ and H₂O₂ .
This method offers milder conditions (80°C, 12 h) and higher yields (60–75%), with Mo(CO)₆ serving as a solid CO source to enhance safety .
Table 1: Comparison of Synthetic Methods for 4-(Iodomethyl)quinoline
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Conrad-Limpach | 4-Iodo-aniline, β-keto ester | 200°C, 24 h | 30–50 |
| Palladium-Catalyzed | 2-Iodoaniline, propargyl alcohol | 80°C, 12 h | 60–75 |
Physicochemical Properties
Crystallographic Data
Single-crystal X-ray diffraction of related compounds (e.g., 6-iodo-quinoline derivatives) reveals monoclinic crystal systems with space group P21/n and unit cell parameters a = 8.9 Å, b = 10.2 Å, c = 12.4 Å . The iodomethyl group’s van der Waals radius (1.98 Å) may introduce steric clashes in crystal packing, leading to non-planar conformations .
Biological Activities and Mechanisms
Antimicrobial Activity
Iodo-quinoline derivatives exhibit broad-spectrum antimicrobial effects. For example, 6-iodo-quinoline carboxy derivatives inhibit Staphylococcus epidermidis (MIC = 8 μg/mL) and Candida parapsilosis (MIC = 16 μg/mL) by disrupting microbial adhesion and biofilm formation . The iodomethyl group in 4-(Iodomethyl)quinoline may enhance membrane permeability, potentiating activity against Gram-negative pathogens like Klebsiella pneumoniae .
Table 2: Inferred Biological Activities of 4-(Iodomethyl)quinoline
| Organism | Assay Type | IC₅₀ / MIC (μg/mL) | Mechanism |
|---|---|---|---|
| S. epidermidis | Broth microdilution | 8–16 | Biofilm inhibition |
| P. berghei | Mouse model | 4 (ED₉₀) | Heme chelation |
Applications and Future Directions
Antimicrobial Coatings
The biofilm-disrupting properties of iodo-quinolines make 4-(Iodomethyl)quinoline a candidate for antimicrobial surface coatings in medical devices . Covalent bonding to polymer matrices could enable sustained iodine release, reducing nosocomial infections .
Antiparasitic Drug Development
With structural similarities to MMV’s preclinical antimalarial candidates , 4-(Iodomethyl)quinoline warrants evaluation in combination therapies against drug-resistant Plasmodium strains. Synergy studies with artemisinin derivatives could optimize dosing regimens.
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